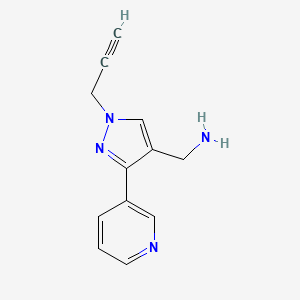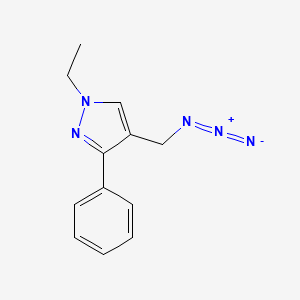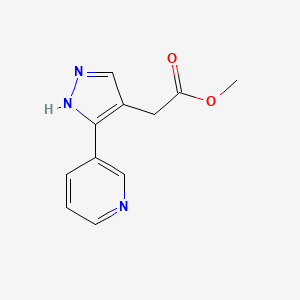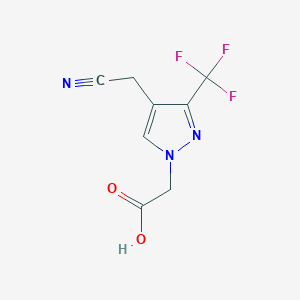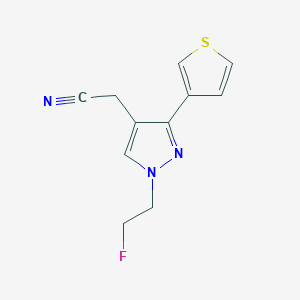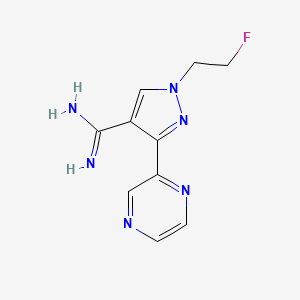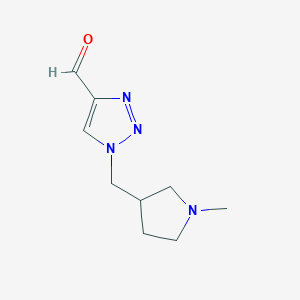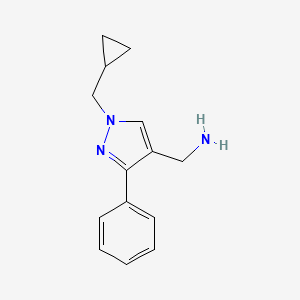
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine
Übersicht
Beschreibung
-(1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine, commonly known as CPMP, is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. CPMP is a highly versatile compound that can be used to modify proteins, enzymes, and other biomolecules. It is also used in the synthesis of various pharmaceuticals and other compounds. CPMP is a key compound in the development of drugs, biochemicals, and other products.
Wissenschaftliche Forschungsanwendungen
CPMP has a wide range of applications in scientific research. It can be used to modify proteins, enzymes, and other biomolecules, and it can also be used in the synthesis of various pharmaceuticals and other compounds. CPMP is also used in the development of drugs, biochemicals, and other products. In addition, CPMP can be used in the synthesis of polymers and in the production of nanomaterials.
Wirkmechanismus
CPMP is a highly versatile compound that can interact with proteins, enzymes, and other biomolecules in several different ways. It can act as a substrate for enzymes, as an inhibitor of enzymes, or as a catalyst for biochemical reactions. It can also interact with proteins and other molecules to form covalent bonds, leading to structural changes in the molecules.
Biochemical and Physiological Effects
CPMP has a wide range of biochemical and physiological effects. It can act as a substrate for enzymes, leading to the production of various products. It can also act as an inhibitor of enzymes, leading to the inhibition of various biochemical reactions. In addition, CPMP can interact with proteins and other molecules to form covalent bonds, leading to structural changes in the molecules. These changes can lead to changes in the function of the proteins and other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
CPMP has several advantages for laboratory experiments. It is highly versatile and can be used to modify proteins, enzymes, and other biomolecules. It can also be used in the synthesis of various pharmaceuticals and other compounds. In addition, CPMP can be used in the development of drugs, biochemicals, and other products. However, CPMP also has some limitations. It is highly reactive and can interact with proteins and other molecules to form covalent bonds, leading to structural changes in the molecules. This can lead to unpredictable results in laboratory experiments.
Zukünftige Richtungen
The use of CPMP in scientific research and laboratory experiments is likely to continue to expand in the future. It can be used to modify proteins, enzymes, and other biomolecules, and it can also be used in the synthesis of various pharmaceuticals and other compounds. In addition, CPMP can be used in the development of drugs, biochemicals, and other products. It can also be used in the synthesis of polymers and in the production of nanomaterials. Finally, CPMP can be used in the study of biochemical and physiological processes, leading to a better understanding of how these processes work.
Eigenschaften
IUPAC Name |
[1-(cyclopropylmethyl)-3-phenylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-8-13-10-17(9-11-6-7-11)16-14(13)12-4-2-1-3-5-12/h1-5,10-11H,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJJLKWTTLXGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



